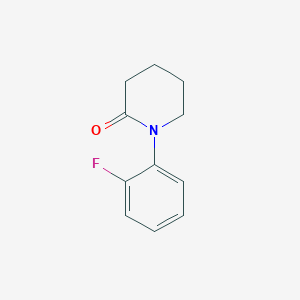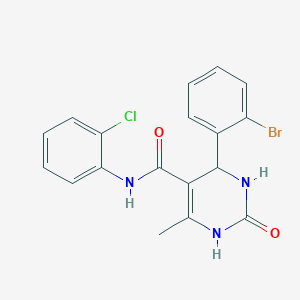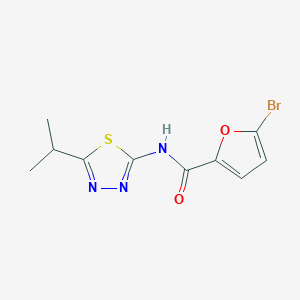
1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea is a complex organic compound featuring a unique structure that incorporates multiple functional groups. Its chemical composition and structural framework make it significant in various research domains, particularly in the fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea typically involves several steps:
Preparation of 4-(Diethylamino)-6-methylpyrimidin-2-amine: : This involves the reaction of diethylamine with 6-methyl-2-chloropyrimidine under specific temperature and solvent conditions.
Coupling with 4-Aminophenyl Isocyanate: : The intermediate 4-(Diethylamino)-6-methylpyrimidin-2-amine is then coupled with 4-aminophenyl isocyanate to form the urea linkage. This step is usually carried out in the presence of a coupling agent and a catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial synthesis of this compound can involve similar steps, but scaled up with continuous flow chemistry techniques to optimize yield, purity, and safety. Utilizing automated reactors and rigorous control of reaction conditions can enhance the efficiency and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the diethylamino and methoxy functional groups, using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions typically involve the use of hydride donors or catalytic hydrogenation, targeting the pyrimidine and urea groups.
Substitution: : Electrophilic and nucleophilic substitutions can occur at various positions on the pyrimidine ring and the phenyl groups, facilitated by reagents such as halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: : Lithium aluminium hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substituents: : Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea has diverse applications in scientific research, including:
Chemistry: : Used as a precursor or intermediate in the synthesis of other complex organic molecules
Biology: : Studied for its interactions with biological macromolecules, such as proteins and DNA. Its binding affinity and specificity to various biological targets make it a subject of interest.
Medicine: : Explored for its potential therapeutic effects, particularly as a candidate for drug development. Its structural features enable it to interact with various enzymes and receptors.
Industry: : Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea involves several molecular targets and pathways:
Molecular Targets: : The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions. The pyrimidine and urea groups are key in these interactions.
Pathways Involved: : Depending on the application, the compound may influence signaling pathways, metabolic pathways, or other biochemical processes. For example, it may inhibit an enzyme critical to a disease pathway, thus serving as a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea exhibits unique features:
Structural Uniqueness: : The combination of diethylamino, methoxy, and urea groups within the same molecule is distinct and influences its reactivity and interactions.
Functional Properties: : Its ability to participate in various chemical reactions and its specific biological activity set it apart from similar compounds.
List of Similar Compounds
1-(4-(N,N-Dimethylaminophenyl)-3-(4-methoxyphenyl)urea: : Shares the urea linkage but with different substituents on the phenyl ring.
1-(4-(4-Methylpyrimidin-2-yl)aminophenyl)-3-(4-methoxyphenyl)urea: : Similar pyrimidine core but lacks the diethylamino group.
1-(4-(4-Methoxypyrimidin-2-yl)aminophenyl)-3-(4-methoxyphenyl)urea: : Structural analog with methoxy substituent on the pyrimidine ring.
Exploring the distinct properties and potential applications of this compound opens up various avenues for scientific research and practical use. Its unique chemical structure and reactivity make it a valuable subject of study.
Propriétés
IUPAC Name |
1-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-5-29(6-2)21-15-16(3)24-22(28-21)25-17-7-9-18(10-8-17)26-23(30)27-19-11-13-20(31-4)14-12-19/h7-15H,5-6H2,1-4H3,(H,24,25,28)(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJITVRQAWIEKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-2-methylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2665063.png)
![7-methyl-3-(morpholine-4-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2665065.png)



![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2665074.png)



![1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B2665078.png)
![3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2665079.png)
